2,4,5-Trifluorophenacyl bromide
Overview
Description
2,4,5-Trifluorophenacyl bromide is a chemical compound with the CAS Number: 193977-34-31. Its molecular weight is 253.021 and its IUPAC name is 2-bromo-1-(2,4,5-trifluorophenyl)ethanone1. It is a solid at room temperature1.
Synthesis Analysis
Unfortunately, specific synthesis methods for 2,4,5-Trifluorophenacyl bromide were not found in the search results. However, it’s worth noting that phenacyl bromide compounds can generally be synthesized through the reaction of the corresponding phenacyl alcohol with hydrobromic acid2.Molecular Structure Analysis
The molecular formula of 2,4,5-Trifluorophenacyl bromide is C8H4BrF3O1. The InChI code is 1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H21.
Chemical Reactions Analysis
Specific chemical reactions involving 2,4,5-Trifluorophenacyl bromide were not found in the search results. However, as a bromide compound, it may participate in various substitution and elimination reactions.Physical And Chemical Properties Analysis
2,4,5-Trifluorophenacyl bromide is a solid at room temperature1. It has a boiling point of 58-60°C1. It should be stored at 2-8°C1. The purity of the compound is 98%1.Scientific Research Applications
Synthesis and Chemical Engineering
2,4,5-Trifluorophenacyl bromide is a key intermediate in the synthesis of other fluorinated compounds, which are valuable in pharmaceutical industry and material science. A study outlined a continuous microflow process for the synthesis of 2,4,5-trifluorobenzoic acid from 2,4,5-trifluorobromobenzene, demonstrating the utility of 2,4,5-trifluorophenacyl bromide derivatives in facilitating efficient and high-yield chemical transformations (Deng et al., 2015).
Spectroscopic Properties and Antipathogenic Activity
The compound's derivatives have been studied for their spectroscopic properties and antipathogenic activity, indicating its role in the development of new materials and potential antimicrobial agents. One study highlighted the synthesis and characterization of thiourea derivatives of 2,4,5-trifluorophenacyl bromide, which exhibited significant antipathogenic activity against bacterial strains (Limban et al., 2011).
Novel Synthetic Routes
Innovative synthetic routes have been developed using 2,4,5-trifluorophenacyl bromide derivatives, such as the stereospecific synthesis of (2S)-3-(2,4,5-trifluorophenyl)propane-1,2-diol from D-mannitol, showcasing the compound's versatility in organic synthesis (Aktaş et al., 2015).
Analytical Chemistry Applications
In analytical chemistry, 2,4,5-trifluorophenacyl bromide derivatives have been used in HPLC separation techniques, such as in the separation of positional isomers of trifluorophenylacetic acid, highlighting its importance in analytical methodologies for quality control and process development in pharmaceuticals (Pinto et al., 2005).
Environmental Impact Studies
Furthermore, research has been conducted on the environmental concentrations and toxicology of brominated phenols, including analogs and derivatives related to 2,4,5-trifluorophenacyl bromide, to understand their presence and impact in the environment, indicating the compound's relevance in environmental science (Koch & Sures, 2018).
Safety And Hazards
The compound is classified as dangerous with the signal word "Danger"1. It has the hazard statement H314, indicating that it causes severe skin burns and eye damage1. Precautionary statements include P271 (Use only outdoors or in a well-ventilated area), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), and P280 (Wear protective gloves/protective clothing/eye protection/face protection)1.
Future Directions
No specific future directions or applications for 2,4,5-Trifluorophenacyl bromide were found in the search results. However, given its structural properties, it could potentially be used in the synthesis of other fluorinated organic compounds.
Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.
properties
IUPAC Name |
2-bromo-1-(2,4,5-trifluorophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXKXNLPKBSNNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382490 | |
Record name | 2,4,5-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,5-Trifluorophenacyl bromide | |
CAS RN |
193977-34-3 | |
Record name | 2,4,5-Trifluorophenacyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60382490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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